molecular formula C9H11BO4 B11902772 [4-(Propanoyloxy)phenyl]boronic acid CAS No. 352535-90-1

[4-(Propanoyloxy)phenyl]boronic acid

Cat. No.: B11902772
CAS No.: 352535-90-1
M. Wt: 193.99 g/mol
InChI Key: MOTUHOYUGXTMLX-UHFFFAOYSA-N
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Description

(4-(Propionyloxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a propionyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(propionyloxy)phenyl)boronic acid typically involves the esterification of 4-hydroxyphenylboronic acid with propionic anhydride or propionyl chloride. The reaction is generally carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for (4-(propionyloxy)phenyl)boronic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions: (4-(Propionyloxy)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenols or quinones.

    Esterification and Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

(4-(Propionyloxy)phenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(propionyloxy)phenyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid moiety interacts with the active site of enzymes, leading to inhibition of their activity . The compound’s reactivity with diols also makes it useful in sensing applications, where it can bind to specific biomolecules.

Comparison with Similar Compounds

Uniqueness: (4-(Propionyloxy)phenyl)boronic acid is unique due to its propionyloxy group, which imparts distinct reactivity and properties compared to other boronic acids. This makes it particularly useful in specific synthetic applications where the propionyloxy group can participate in further chemical transformations.

Properties

CAS No.

352535-90-1

Molecular Formula

C9H11BO4

Molecular Weight

193.99 g/mol

IUPAC Name

(4-propanoyloxyphenyl)boronic acid

InChI

InChI=1S/C9H11BO4/c1-2-9(11)14-8-5-3-7(4-6-8)10(12)13/h3-6,12-13H,2H2,1H3

InChI Key

MOTUHOYUGXTMLX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OC(=O)CC)(O)O

Origin of Product

United States

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